Structural Differentiation: Ortho-Bromophenyl and N,N-Dimethyl Substitution Pattern vs. Des-Bromo and Des-Methyl Analogs
The target compound uniquely combines three differentiating structural features on the indole-3-carboxamide scaffold: (i) an N1-methyl group on the indole ring, (ii) an N-methyl group on the carboxamide nitrogen, and (iii) an ortho-bromine atom on the N-phenyl ring. By contrast, the commercially prevalent analog N-(2-bromophenyl)-1H-indole-3-carboxamide (CAS 61788-28-1) lacks the N1-methyl and N-methyl groups, while N-methyl-N-phenyl-1H-indole-3-carboxamide (CAS 85149-52-6) lacks the bromine atom . In kinase inhibitor SAR, the presence of an ortho-halogen on the pendant phenyl ring has been associated with enhanced IKK2 potency and selectivity, while N-methylation restricts conformational flexibility and can improve metabolic stability [1]. These structure-based differences predict non-interchangeable pharmacological profiles.
| Evidence Dimension | Structural differentiation (molecular descriptors) |
|---|---|
| Target Compound Data | C₁₇H₁₅BrN₂O; ortho-Br; N1-CH₃; carboxamide N-CH₃; MW 343.2 |
| Comparator Or Baseline | N-(2-Bromophenyl)-1H-indole-3-carboxamide (C₁₅H₁₁BrN₂O; no N1-CH₃; no carboxamide N-CH₃; MW 315.16); N-methyl-N-phenyl-1H-indole-3-carboxamide (C₁₆H₁₄N₂O; no Br; no N1-CH₃; MW 250.29) |
| Quantified Difference | MW difference: +28.0 Da vs des-methyl analog; +92.9 Da vs des-bromo analog; Presence of ortho-Br (σₘ = 0.39) vs H (σₘ = 0.0) |
| Conditions | Structural comparison based on chemical formula, IUPAC name, and molecular weight |
Why This Matters
Procurement of the wrong analog invalidates SAR hypotheses; structural differentiation quantified here permits rational selection based on the presence or absence of key pharmacophoric elements.
- [1] Kerns, J. K. et al. (2008). US20080269291. IKK2 inhibitor SAR: ortho-substitution on the pendant phenyl ring influences potency and selectivity. View Source
